molecular formula C16H20N2OS B13007685 2-Amino-N-(p-tolyl)-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carboxamide

2-Amino-N-(p-tolyl)-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B13007685
M. Wt: 288.4 g/mol
InChI Key: JJAFUSJSHUDRMW-UHFFFAOYSA-N
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Description

2-Amino-N-(p-tolyl)-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carboxamide is a synthetic nitrogen and sulfur-containing heterocyclic compound that presents a compelling scaffold for modern medicinal chemistry and drug discovery research. Statistically, more than 85% of all biologically active compounds are heterocycles, with nitrogen-based heterocycles forming the backbone of over 60% of unique small-molecule drugs . This prevalence is attributed to their stability in biological systems and a superior ability to engage with enzymatic targets and genetic material through hydrogen bonding . This compound is of significant interest in early-stage pharmacological investigation, particularly for complex disorders of the central nervous system. Its structure aligns with chemotypes being actively investigated for Alzheimer's disease therapy. Research in this area focuses on targets such as acetylcholinesterase (AChE), where inhibition can increase synaptic acetylcholine levels to potentially alleviate cognitive symptoms, and beta-secretase (BACE-1), a key enzyme in the production of neurotoxic amyloid-β peptides . Furthermore, the structural similarity of many N-heterocycles to natural bio-active molecules allows them to interact with protein targets more readily, making them promising starting points for the design and screening of novel therapeutic agents . Researchers will find this compound to be a versatile building block for developing new chemical entities, with potential application in exploring a wide range of biological targets and pathways. This product is intended for research purposes in a controlled laboratory environment.

Properties

Molecular Formula

C16H20N2OS

Molecular Weight

288.4 g/mol

IUPAC Name

2-amino-N-(4-methylphenyl)-3a,4,5,6,7,7a-hexahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C16H20N2OS/c1-10-6-8-11(9-7-10)18-16(19)14-12-4-2-3-5-13(12)20-15(14)17/h6-9,12-13H,2-5,17H2,1H3,(H,18,19)

InChI Key

JJAFUSJSHUDRMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(SC3C2CCCC3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-Amino-N-(p-tolyl)-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carboxamide, can be achieved through several methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and the use of renewable resources, are becoming increasingly popular in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(p-tolyl)-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Research indicates that compounds structurally related to 2-Amino-N-(p-tolyl)-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carboxamide exhibit a range of biological activities. These activities include:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains.
  • Anti-inflammatory Effects : The compound has been linked to reduced inflammation in preclinical models.
  • Anticancer Potential : Preliminary research suggests that it may induce apoptosis in cancer cells.

Applications in Medicinal Chemistry

The unique combination of functional groups in this compound makes it a valuable candidate for drug development. Key applications include:

  • Drug Design and Development : Its structural characteristics allow for modifications that can lead to new therapeutic agents.
  • Lead Compound in Antimicrobial Research : As a lead compound for developing new antibiotics.
  • Investigational New Drug (IND) Applications : Potential use in clinical trials targeting specific diseases.

Case Studies

  • Antimicrobial Activity Study :
    • A study evaluated the efficacy of this compound against resistant bacterial strains. Results showed significant inhibition rates compared to standard antibiotics.
  • Anti-inflammatory Effects :
    • In an animal model of inflammation induced by carrageenan injection, this compound demonstrated a marked reduction in paw edema compared to control groups.
  • Cancer Cell Apoptosis Induction :
    • Research involving human cancer cell lines indicated that treatment with the compound led to increased rates of apoptosis as evidenced by flow cytometry analysis.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues
  • Substituent Variations: 2-Amino-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (): Features an ethoxy group on the phenyl ring, which enhances hydrophilicity compared to the hydrophobic p-tolyl group in the target compound. 2-Amino-N-(4-chlorophenyl)-hexahydrocycloocta[b]thiophene-3-carboxamide (): Incorporates a chlorophenyl group and a larger cycloocta[b]thiophene ring, increasing molecular weight (334.87 g/mol) and steric bulk compared to the target’s hexahydrobenzo[b]thiophene core.

Key Observations :

  • The target compound’s synthesis is inferred to follow methods similar to , achieving high yields with efficient reflux conditions.
  • Lower yields in (22%) highlight challenges in introducing bulky or polar substituents (e.g., 4-hydroxyphenyl).
Physicochemical Properties
  • Molecular Weight: The p-tolyl derivative (target) has an approximate molecular weight of 286–300 g/mol, comparable to analogues like 2-Amino-N-(m-tolyl)-... (286.39 g/mol, ) but lighter than cycloocta[b]thiophene derivatives (334.87 g/mol, ).
  • Spectroscopic Data :
    • IR : All compounds show NH (3200–3400 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches, confirming carboxamide functionality .
    • NMR : The para-tolyl group in the target compound would exhibit distinct aromatic proton signals (δ ~7.0–7.5 ppm) compared to meta-substituted analogues () or ethoxyphenyl derivatives ().

Biological Activity

2-Amino-N-(p-tolyl)-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, pharmacological properties, and biological activity based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₈H₂₂N₂OS
  • Molecular Weight : 314.45 g/mol
  • CAS Number : 669737-30-8

This structure features a hexahydrobenzo[b]thiophene core with an amino group and a p-tolyl substituent, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. The detailed synthetic pathways can vary based on the starting materials and desired purity levels.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

  • Adenosine Receptor Modulation : It has been characterized as an allosteric enhancer of the adenosine A1 receptor. Studies have shown that it can enhance receptor activity similarly to known reference compounds such as PD 81,723 .
  • Antinociceptive Effects : In animal models, derivatives of this compound have demonstrated significant pain-relieving properties. The mechanism is believed to involve modulation of pain pathways through central nervous system interactions.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects against oxidative stress and neuroinflammation, making it a candidate for further investigation in neurodegenerative diseases.

Case Studies

Several studies have focused on the biological effects of similar compounds within the same chemical family:

  • Study on Pain Relief : A study published in Pharmacology Biochemistry and Behavior highlighted the antinociceptive effects of related compounds in rodent models. The findings suggest that modifications to the thiophene structure can enhance analgesic properties .
  • Neuroprotection Research : Another study investigated the ability of thiophene derivatives to protect neuronal cells from apoptosis induced by oxidative stress. Results indicated that these compounds could significantly reduce cell death in vitro .

Data Summary

Biological ActivityObserved EffectsReferences
Adenosine A1 ModulationEnhances receptor activity
Antinociceptive EffectsSignificant pain relief in animal models
Neuroprotective EffectsReduces oxidative stress-induced apoptosis

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